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Roblitinib's Kinase Selectivity: A Comparative
Analysis
For Researchers, Scientists, and Drug Development Professionals

Roblitinib (FGF401) is a potent and highly selective inhibitor of Fibroblast Growth Factor

Receptor 4 (FGFR4), a key driver in certain cancers, particularly hepatocellular carcinoma.[1]

[2] This guide provides a comparative analysis of Roblitinib's cross-reactivity with other

kinases, supported by experimental data, to offer a clear perspective on its selectivity profile.

High Selectivity for FGFR4
Roblitinib demonstrates exceptional selectivity for FGFR4, with a reported half-maximal

inhibitory concentration (IC50) of 1.9 nM.[3][4] Its mechanism of action involves a reversible-

covalent interaction with a specific cysteine residue (Cys552) in the ATP-binding pocket of

FGFR4, a feature that contributes to its high potency and selectivity. This targeted approach

minimizes off-target effects, a crucial aspect of modern cancer therapeutics.

Cross-Reactivity Profile
To assess its selectivity, Roblitinib has been extensively profiled against a broad panel of

kinases. In a comprehensive KINOMEscan assay screening of 456 kinases, FGFR4 was the

only kinase to show significant inhibition (greater than 35% at a 3 µM concentration).
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Furthermore, in a panel of 65 different kinases, Roblitinib displayed at least 1,000-fold greater

selectivity for FGFR4.

While broadly inactive against the wider kinome, some minor off-target activity has been noted

at significantly higher concentrations. The table below summarizes the inhibitory activity of

Roblitinib against its primary target, other FGFR family members, and key off-target kinases.

Kinase Target IC50 (nM) Fold Selectivity vs. FGFR4

FGFR4 1.9 1

FGFR1 >10,000 >5,263

FGFR2 >10,000 >5,263

FGFR3 >10,000 >5,263

Aurora A 5,600 ~2,947

MAPKAPK2 (MK2) 9,400 ~4,947

Table 1: Roblitinib Kinase Inhibitory Activity. Comparison of IC50 values for Roblitinib against

its primary target FGFR4 and other kinases. The high IC50 values for other kinases underscore

Roblitinib's remarkable selectivity.

Signaling Pathways
To visualize the context of Roblitinib's activity, the following diagrams illustrate the primary

signaling pathway of its intended target, FGFR4, and the pathways of the identified off-target

kinases, Aurora A and MAPKAPK2.
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Caption: FGF19-FGFR4 Signaling Pathway.
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Caption: Aurora A Signaling in Mitosis.
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Caption: MAPKAPK2 (MK2) Signaling Pathway.

Experimental Protocols
The determination of Roblitinib's kinase selectivity was primarily conducted using the

KINOMEscan™ assay platform. This methodology provides a quantitative measure of the

binding affinity between a test compound and a large panel of kinases.

KINOMEscan™ Assay Protocol (General Overview):

The KINOMEscan™ assay is a competition-based binding assay. The core components of this

assay are:

Kinase-tagged Phage: Each kinase in the panel is fused to a T7 bacteriophage.

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support (e.g., beads).
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Test Compound: In this case, Roblitinib.

The experimental workflow can be summarized as follows:

Start Incubate kinase-tagged phage,
immobilized ligand, and Roblitinib Competitive binding occurs Wash to remove unbound components Elute bound phage Quantify phage using qPCR Analyze data to determine

percent inhibition or Kd End

Click to download full resolution via product page

Caption: KINOMEscan Assay Workflow.

Assay Principle:

The assay measures the amount of kinase that binds to the immobilized ligand in the presence

versus the absence of the test compound. If Roblitinib binds to the kinase, it will compete with

the immobilized ligand and reduce the amount of kinase-tagged phage captured on the solid

support. The amount of phage is then quantified using quantitative PCR (qPCR). The results

are typically reported as a percentage of the control (DMSO) or used to calculate a dissociation

constant (Kd) or an IC50 value.[5][6][7][8][9]

Conclusion

The available data strongly support the classification of Roblitinib as a highly selective FGFR4

inhibitor. Its cross-reactivity with a wide range of other kinases is minimal and occurs at

concentrations several orders of magnitude higher than its on-target inhibitory activity. This high

degree of selectivity is a key attribute, suggesting a lower potential for off-target related

toxicities in a clinical setting. The provided experimental framework and signaling pathway

diagrams offer a comprehensive overview for researchers and drug development professionals

evaluating the therapeutic potential of Roblitinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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